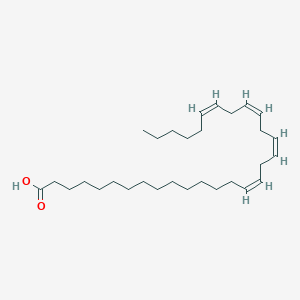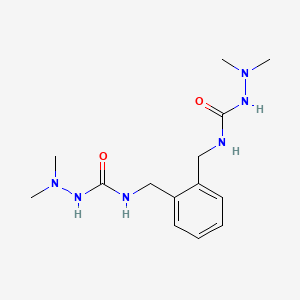
4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C14H24N6O2. It is known for its unique structure, which includes two semicarbazide groups connected by a phenylenebis(methylene) bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) typically involves the reaction of 4,4’-methylenedianiline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The semicarbazide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include:
- 4,4’-Methylenedianiline
- 1,1’-Methylenebis(4-aminobenzene)
- 4,4’-Diaminodiphenylmethane
Uniqueness
What sets 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) apart from these similar compounds is its unique structure, which includes two semicarbazide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
69911-58-6 |
|---|---|
Formule moléculaire |
C14H24N6O2 |
Poids moléculaire |
308.38 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea |
InChI |
InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22) |
Clé InChI |
XBHVXGVJAFWDOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


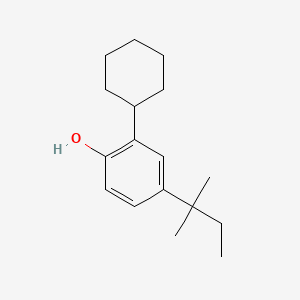
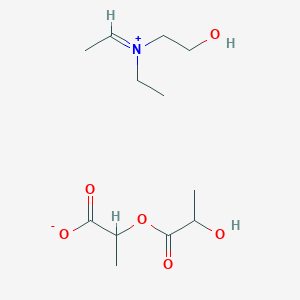
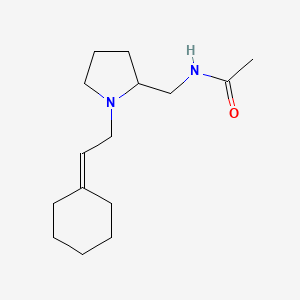

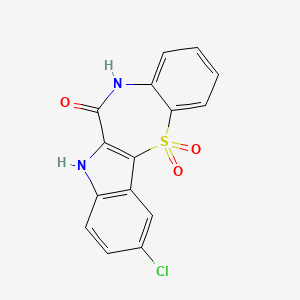
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
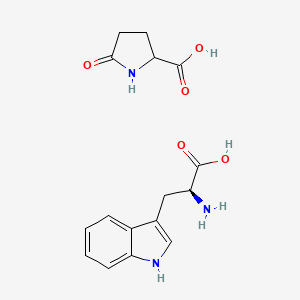

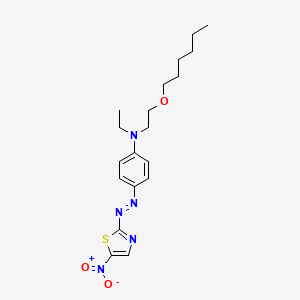
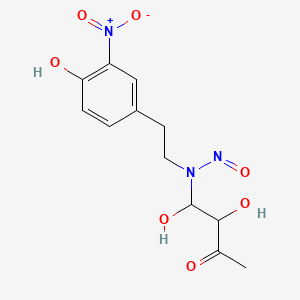
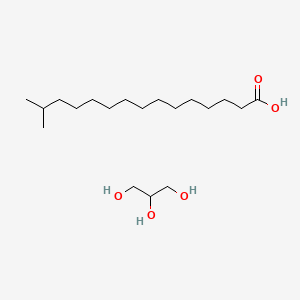
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)

